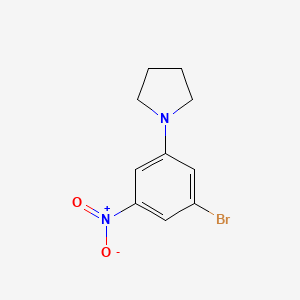

1-(3-Bromo-5-nitrophenyl)pyrrolidine

Beschreibung

Overview of Substituted Pyrrolidine (B122466) Chemistry in Contemporary Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. frontiersin.orgnih.gov Its saturated and non-planar nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. unipa.itresearchgate.net Contemporary research extensively utilizes substituted pyrrolidines as versatile building blocks for creating complex molecular architectures. nih.govnih.gov The ability to introduce various substituents onto the pyrrolidine ring and its nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as polarity, lipophilicity, and basicity. unipa.itnih.gov This adaptability has led to the development of pyrrolidine derivatives with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgnih.gov

Significance of Bromine and Nitro Substituents in Phenylpyrrolidine Systems

The introduction of bromine and nitro groups onto the phenyl ring of a phenylpyrrolidine system imparts specific and significant electronic and steric properties to the molecule. The nitro group (NO2) is a potent electron-withdrawing group, which can significantly alter the electron density of the aromatic ring and influence the molecule's reactivity and intermolecular interactions. nih.gov This electron-withdrawing nature can enhance interactions with biological targets and affect the compound's pharmacokinetic profile. nih.gov

The bromine atom, a halogen, also acts as an electron-withdrawing group, albeit to a lesser extent than the nitro group. Its presence can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. nih.gov Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering. The combination of both a bromo and a nitro substituent on the phenyl ring creates a unique electronic environment that can lead to novel chemical reactivity and biological activity. nih.gov

Historical Context of Pyrrolidine Derivatives in Organic and Medicinal Chemistry

The history of pyrrolidine derivatives is deeply rooted in the study of natural products. The pyrrolidine nucleus is found in numerous alkaloids, such as nicotine (B1678760) and hygrine, which have been known for centuries for their physiological effects. wikipedia.orgmdpi.com The amino acid proline, a fundamental building block of proteins, is also a derivative of pyrrolidine. wikipedia.org

In the realm of medicinal chemistry, the pyrrolidine scaffold has been a cornerstone in the development of numerous therapeutic agents. frontiersin.orgnih.gov Early examples include drugs like procyclidine, used to treat Parkinson's disease. wikipedia.org The versatility of the pyrrolidine ring has allowed for its incorporation into a wide range of drugs, including the racetam family of nootropics (e.g., piracetam), antiviral agents, and anticancer drugs. mdpi.comnih.gov The development of stereoselective synthesis methods for pyrrolidine derivatives has been a major focus, as the stereochemistry of the ring and its substituents can have a profound impact on biological activity. nih.gov

Rationale for Comprehensive Investigation of 1-(3-Bromo-5-nitrophenyl)pyrrolidine

The specific structure of 1-(3-Bromo-5-nitrophenyl)pyrrolidine, combining a pyrrolidine ring with a phenyl group substituted with both a bromine atom and a nitro group, presents a unique opportunity for scientific investigation. The rationale for a comprehensive study of this compound is multifold. Firstly, the presence of the electron-withdrawing nitro and bromo groups is expected to significantly influence the chemical properties of the pyrrolidine nitrogen and the aromatic ring, potentially leading to novel reactivity. Secondly, the combination of these functional groups may result in interesting biological activities, building upon the known pharmacological importance of both pyrrolidine and nitroaromatic compounds. frontiersin.orgnih.gov A thorough investigation into its synthesis, characterization, and potential applications will contribute valuable knowledge to the fields of synthetic methodology, medicinal chemistry, and materials science, and could pave the way for the discovery of new lead compounds for drug development or novel functional materials.

Chemical and Physical Properties of 1-(3-Bromo-5-nitrophenyl)pyrrolidine

A comprehensive understanding of the chemical and physical properties of 1-(3-Bromo-5-nitrophenyl)pyrrolidine is essential for its application in further research and development. These properties are largely dictated by its molecular structure, which features a pyrrolidine ring connected to a disubstituted phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ | chemscene.com |

| Molecular Weight | 271.11 g/mol | chemscene.com |

| CAS Number | 1881332-20-2 | chemscene.com |

This table is interactive. Click on the headers to sort the data.

The physical properties, such as melting point, boiling point, and solubility, are also influenced by the compound's structure. The presence of the polar nitro group and the relatively high molecular weight due to the bromine atom would suggest a solid state at room temperature with a relatively high melting point compared to unsubstituted phenylpyrrolidine. The solubility is expected to be higher in polar organic solvents compared to nonpolar solvents.

Synthesis of 1-(3-Bromo-5-nitrophenyl)pyrrolidine

The synthesis of N-aryl pyrrolidines, including 1-(3-Bromo-5-nitrophenyl)pyrrolidine, can be achieved through various established methods in organic chemistry. A common and practical approach is the nucleophilic aromatic substitution (SNAr) reaction. In this method, a suitably activated aryl halide, such as 1,3-dibromo-5-nitrobenzene (B1662017) or 1-bromo-3-fluoro-5-nitrobenzene (B1283554), would be reacted with pyrrolidine. The strong electron-withdrawing nature of the nitro group facilitates the attack of the nucleophilic pyrrolidine nitrogen on the aromatic ring, leading to the displacement of a halide and the formation of the desired C-N bond.

Another prevalent strategy for the synthesis of N-aryl substituted pyrrolidines is the reductive amination of diketones with anilines. nih.gov While this method is generally used for the synthesis of N-aryl pyrrolidines from their respective anilines, a similar approach could be envisioned starting from a suitable precursor to 3-bromo-5-nitroaniline (B1329233).

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of N-aryl bonds. This reaction would involve the coupling of an aryl halide (1,3-dibromo-5-nitrobenzene) with pyrrolidine in the presence of a palladium or copper catalyst and a suitable base. This method often offers high yields and functional group tolerance.

The specific reaction conditions, including the choice of solvent, temperature, and catalyst system, would need to be optimized to achieve the highest possible yield and purity of 1-(3-Bromo-5-nitrophenyl)pyrrolidine.

Research Applications of 1-(3-Bromo-5-nitrophenyl)pyrrolidine

While specific research applications for 1-(3-Bromo-5-nitrophenyl)pyrrolidine are not extensively documented in the provided search results, its structural motifs suggest a range of potential uses in various scientific domains.

In Medicinal Chemistry

The pyrrolidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs. frontiersin.orgnih.gov The presence of the bromo and nitro functionalities on the phenyl ring of 1-(3-Bromo-5-nitrophenyl)pyrrolidine makes it an attractive candidate for investigation in drug discovery programs. Nitroaromatic compounds have been explored for their potential as antimicrobial and anticancer agents, often acting through redox-mediated mechanisms. nih.gov The bromine atom can enhance lipophilicity and modulate the electronic properties of the molecule, potentially improving its interaction with biological targets. nih.gov Therefore, 1-(3-Bromo-5-nitrophenyl)pyrrolidine could serve as a lead compound or a synthetic intermediate for the development of novel therapeutic agents targeting a variety of diseases.

In Materials Science

Aromatic compounds containing nitro groups are known to exhibit interesting optical and electronic properties. The strong electron-withdrawing nature of the nitro group can lead to significant charge-transfer interactions, which are crucial for applications in nonlinear optics and organic electronics. The unique electronic structure of 1-(3-Bromo-5-nitrophenyl)pyrrolidine, arising from the combination of the electron-donating pyrrolidine nitrogen and the electron-withdrawing bromo and nitro substituents, could result in novel photophysical properties. This makes the compound a potential building block for the synthesis of new organic materials with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

As a Synthetic Intermediate

Perhaps the most immediate and versatile application of 1-(3-Bromo-5-nitrophenyl)pyrrolidine is as a synthetic intermediate in organic synthesis. The bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions would allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse library of novel substituted phenylpyrrolidine derivatives. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized through various chemical transformations. This synthetic versatility makes 1-(3-Bromo-5-nitrophenyl)pyrrolidine a valuable starting material for the construction of more complex molecular architectures with tailored properties for specific applications in medicinal chemistry and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-bromo-5-nitrophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-5-9(12-3-1-2-4-12)7-10(6-8)13(14)15/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCJDUXHODVFCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromo 5 Nitrophenyl Pyrrolidine and Its Derivatives

Established Synthetic Routes to 1-(3-Bromo-5-nitrophenyl)pyrrolidine

A logical and common approach to synthesizing 1-(3-Bromo-5-nitrophenyl)pyrrolidine involves the formation of the key precursor, 3-bromo-5-nitroaniline (B1329233), or the direct use of a pre-functionalized benzene (B151609) ring. sigmaaldrich.comchemicalbook.com The synthetic strategy is dictated by the directing effects of the substituents on the aromatic ring.

One plausible pathway begins with the nitration of a suitable brominated benzene derivative. For instance, starting from 1,3-dibromobenzene, a nitration reaction would yield 1,3-dibromo-5-nitrobenzene (B1662017). nih.govsigmaaldrich.com The subsequent introduction of the pyrrolidine (B122466) ring can be achieved through a nucleophilic aromatic substitution or, more commonly, a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination. This latter method is widely used for the formation of C-N bonds and is effective for coupling amines with aryl halides.

Alternatively, a synthesis could commence from 3-bromoaniline. Nitration of this precursor would need to be carefully controlled to achieve the desired 3-bromo-5-nitroaniline isomer. The amino group is an ortho-, para-director, while the bromine is also an ortho-, para-director. Therefore, direct nitration would likely lead to a mixture of products. A more controlled approach would be to protect the amine (e.g., as an acetanilide), perform the nitration, and then deprotect to yield 3-bromo-5-nitroaniline. Once this key intermediate is obtained, the pyrrolidine ring can be introduced. A standard method for this transformation is the reaction of the aniline (B41778) with a 1,4-dihalobutane (e.g., 1,4-dibromobutane (B41627) or 1,4-dichlorobutane) under basic conditions, leading to the formation of the heterocyclic ring through a double alkylation. organic-chemistry.org

The reduction of the nitro group on a precursor like 1-bromo-3,5-dinitrobenzene (B94040) to an aniline, followed by pyrrolidine ring formation, represents another potential, albeit less direct, route. nih.gov

Table 1: Proposed Established Synthetic Routes

| Starting Material | Key Intermediate | Key Reaction Step for Pyrrolidine Introduction |

|---|---|---|

| 1,3-Dibromobenzene | 1,3-Dibromo-5-nitrobenzene | Buchwald-Hartwig amination with pyrrolidine |

This strategy focuses on the direct displacement of a halogen atom on the nitro-substituted aromatic ring by pyrrolidine, a process known as nucleophilic aromatic substitution (SNAr). youtube.com The viability of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the case of 1,3-dibromo-5-nitrobenzene, the bromine atoms are situated meta to the nitro group. This positioning makes them less activated towards nucleophilic attack compared to ortho or para isomers. Consequently, forcing conditions, such as high temperatures and pressures, may be necessary to drive the reaction with pyrrolidine to completion.

The nature of the halogen can also play a critical role. For instance, analogous systems show that a fluorine atom is often a better leaving group in SNAr reactions than bromine or chlorine. beilstein-journals.org A synthetic route involving the preparation of 1-fluoro-3-bromo-5-nitrobenzene could potentially offer a more facile substitution with pyrrolidine. Research on related 3-fluoro-5-nitro-substituted benzenes has demonstrated successful substitution with various nitrogen nucleophiles. beilstein-journals.org

Novel Synthetic Approaches and Route Optimization

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and sustainability.

The development of stereoselective methods is crucial when the target molecules have potential biological applications, as chirality often dictates pharmacological activity. While 1-(3-Bromo-5-nitrophenyl)pyrrolidine itself is achiral, the synthesis of chiral derivatives, particularly pyrrolidinones, is of significant interest.

Stereoselective syntheses often employ chiral starting materials from the "chiral pool." Proline and its derivatives, such as 4-hydroxyproline, are excellent precursors for introducing a pre-defined stereocenter into the pyrrolidine ring. nih.gov For example, a chiral pyrrolidinone could be synthesized and then N-arylated with a 3-bromo-5-nitrophenyl group using methods like the Buchwald-Hartwig amination to yield a stereochemically pure product.

Various catalytic asymmetric methods are also available for constructing chiral pyrrolidine rings from achiral precursors. rsc.orgyoutube.comnih.govscirp.orgyoutube.com These advanced strategies can provide access to enantiomerically enriched pyrrolidine derivatives that can then be incorporated into the final target structure.

Table 2: Examples of Chiral Precursors for Stereoselective Synthesis

| Chiral Precursor | Type of Stereoselective Reaction | Potential Chiral Product |

|---|---|---|

| (S)-Proline | Reduction followed by functionalization | Chiral N-aryl pyrrolidine derivatives |

| (2S,4R)-4-Hydroxyproline | Derivatization and N-arylation | Chiral N-aryl-4-hydroxypyrrolidines |

Cascade and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single pot by combining three or more reactants. researchgate.netmdpi.com These reactions are highly atom- and step-economical.

A hypothetical MCR for the synthesis of a derivative of 1-(3-Bromo-5-nitrophenyl)pyrrolidine could involve the reaction of 3-bromo-5-nitroaniline, an aldehyde, and a suitable dienophile in a [3+2] cycloaddition reaction. tandfonline.com For example, the reaction between an imine formed in situ from 3-bromo-5-nitroaniline and an aldehyde, with an alkene, could generate a substituted pyrrolidine ring in one step. Catalytic MCRs, often employing metals like rhodium or palladium, are particularly powerful for assembling N-aryl heterocycles. capes.gov.brnih.gov

Palladium-catalyzed tandem reactions, such as the carboamination of γ-(N-arylamino)alkenes with vinyl bromides, provide another sophisticated route to N-aryl-2-allyl pyrrolidines, which could be further modified. nih.gov

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. The synthesis of 1-(3-Bromo-5-nitrophenyl)pyrrolidine can be made more sustainable through several approaches.

Atom Economy: Cascade and multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of atoms from the reactants into the final product, reducing waste. mdpi.com

Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination, is preferable to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, minimizing waste.

Energy Efficiency: The use of microwave irradiation can often accelerate reaction times and reduce energy consumption compared to conventional heating. One-pot syntheses of nitrogen heterocycles under microwave conditions have been reported. organic-chemistry.org

Safer Solvents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or solvent-free conditions) is a key goal.

By optimizing reaction conditions and choosing synthetic pathways that align with these principles, the environmental footprint of producing 1-(3-Bromo-5-nitrophenyl)pyrrolidine and its derivatives can be significantly reduced.

Synthesis of Structurally Related Analogs for Comparative Studies

The synthesis of structurally related analogs of 1-(3-bromo-5-nitrophenyl)pyrrolidine is essential for comparative studies, such as structure-activity relationship (SAR) analyses. These studies involve systematic modifications of the lead compound to understand how different structural features influence its properties.

Exploration of Pyrrolidine Ring Modifications

Modifying the pyrrolidine ring can introduce new functionalities and alter the steric and electronic properties of the molecule. While direct modification of the pyrrolidine ring in 1-(3-bromo-5-nitrophenyl)pyrrolidine can be challenging, analogs with substituted pyrrolidine rings are typically synthesized by reacting 1-bromo-3-fluoro-5-nitrobenzene (B1283554) or a similar activated aryl halide with a pre-functionalized pyrrolidine derivative.

Research into the synthesis of functionalized pyrrole (B145914) and pyrrolidine derivatives has established several routes to obtain these modified precursors. For instance, multicomponent reactions can yield highly functionalized pyrrole derivatives which can subsequently be reduced to the corresponding pyrrolidines. organic-chemistry.org One-pot syntheses involving primary amines, diketene, and nitrostyrene (B7858105) have been shown to produce functionalized pyrrole-3-carboxamide derivatives under mild, catalyst-free conditions. organic-chemistry.org These pyrrolidines, bearing substituents such as esters, amides, or alkyl groups, can then be used in nucleophilic aromatic substitution reactions to generate the desired N-arylpyrrolidine analogs.

Below is a table illustrating potential pyrrolidine ring modifications and the corresponding starting materials for the synthesis of analogs.

| Pyrrolidine Ring Modification | Precursor Pyrrolidine Derivative | Potential Synthetic Approach |

| 3-Hydroxy | (R)- or (S)-3-Hydroxypyrrolidine | Nucleophilic aromatic substitution with 1-bromo-3-fluoro-5-nitrobenzene. |

| 2-Carboxylic Acid Ester | Methyl or Ethyl Prolinate | Nucleophilic aromatic substitution, potentially requiring protection of the secondary amine if starting from proline. |

| 3,4-Dihydroxy | (3R,4R)- or (3S,4S)-3,4-Dihydroxypyrrolidine | Reaction with an activated aryl halide. |

| 2-Methyl | (R)- or (S)-2-Methylpyrrolidine | Nucleophilic aromatic substitution. |

Investigation of Bromo and Nitro Group Positional Isomers

The biological and chemical properties of a molecule can be significantly influenced by the positions of substituents on the aromatic ring. Therefore, the synthesis and study of positional isomers of 1-(3-bromo-5-nitrophenyl)pyrrolidine are of considerable interest. The synthesis of these isomers is generally achieved by starting with the appropriately substituted bromo-nitro-halobenzene. The halogen at a position activated by the nitro group (ortho or para) will be the most susceptible to nucleophilic aromatic substitution by pyrrolidine.

For example, to synthesize 1-(4-bromo-2-nitrophenyl)pyrrolidine, the starting material would be 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-fluoro-2-nitrobenzene. The fluorine atom is a better leaving group in nucleophilic aromatic substitution reactions, often leading to cleaner reactions and higher yields.

The following table outlines some of the possible positional isomers and the required precursors for their synthesis.

| Target Positional Isomer | Required Precursor (Example) |

| 1-(2-Bromo-4-nitrophenyl)pyrrolidine | 1,2-Dibromo-4-nitrobenzene or 2-Bromo-1-fluoro-4-nitrobenzene |

| 1-(4-Bromo-2-nitrophenyl)pyrrolidine | 1,4-Dibromo-2-nitrobenzene or 4-Bromo-1-fluoro-2-nitrobenzene |

| 1-(2-Bromo-6-nitrophenyl)pyrrolidine | 2-Bromo-1-fluoro-6-nitrobenzene |

| 1-(3-Bromo-4-nitrophenyl)pyrrolidine | 3-Bromo-1-fluoro-4-nitrobenzene |

The separation of these isomers, if a mixture is formed, can be challenging due to their similar physical properties. google.com

Synthesis of Biphenyl (B1667301) Pyrrolidine Derivatives

The bromine atom on the 1-(3-bromo-5-nitrophenyl)pyrrolidine scaffold provides a convenient handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, allowing for the synthesis of biphenyl derivatives. libretexts.orgpraxilabs.com This reaction involves the coupling of the aryl bromide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org

The general reaction scheme is as follows:

1-(3-Bromo-5-nitrophenyl)pyrrolidine + Ar-B(OH)₂ --(Pd catalyst, Base)--> 1-(3-Aryl-5-nitrophenyl)pyrrolidine

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for different substrates. nih.govnih.gov The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups. nih.govnih.gov

A data table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions is presented below.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent | nih.gov |

| Pd(OH)₂ | - | K₃PO₄ | Ethanol/H₂O | 65 | Good | google.com |

| XPhosPdG2 | XPhos | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | Good | General Suzuki Conditions |

Purification and Isolation Techniques in 1-(3-Bromo-5-nitrophenyl)pyrrolidine Synthesis

The purification and isolation of the target compound and its derivatives are critical steps to ensure high purity for subsequent use. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography: This is one of the most common and versatile methods for purifying organic compounds. For compounds like 1-(3-bromo-5-nitrophenyl)pyrrolidine and its analogs, silica (B1680970) gel is typically used as the stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often employed to elute the compounds from the column. The progress of the separation is monitored by thin-layer chromatography (TLC). This technique is effective for separating the desired product from unreacted starting materials, catalysts, and by-products. The use of advanced chromatographic techniques with monolithic and cryogenic supports can also be considered for efficient purification. nih.gov

Recrystallization: This technique is used to purify solid compounds and is based on the principle that the solubility of most solids increases with temperature. praxilabs.comlibretexts.org An impure solid is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. libretexts.org The choice of solvent is critical for successful recrystallization. praxilabs.com For nitrophenyl compounds, solvents like ethanol, methanol, or mixtures of solvents such as ethyl acetate/hexane are often suitable. acs.org In some cases, a multi-step purification process involving both chromatography and recrystallization may be necessary to achieve high purity. google.comgoogle.com

Mechanistic Investigations in Reactions Involving 1 3 Bromo 5 Nitrophenyl Pyrrolidine

Reaction Mechanism Elucidation of 1-(3-Bromo-5-nitrophenyl)pyrrolidine Formation

The synthesis of 1-(3-Bromo-5-nitrophenyl)pyrrolidine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a leaving group from an activated aromatic ring by a nucleophile, in this case, pyrrolidine (B122466). The starting material for this synthesis is 1,3-dibromo-5-nitrobenzene (B1662017), where the nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves two main steps: the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore the aromaticity of the ring. libretexts.org The presence of the nitro group in the meta position relative to the bromine atoms is critical, as it effectively stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. byjus.com

Kinetics and Thermodynamics of Pyrrolidine Ring Formation

Detailed kinetic and thermodynamic data for the specific reaction between 1,3-dibromo-5-nitrobenzene and pyrrolidine to form 1-(3-Bromo-5-nitrophenyl)pyrrolidine are not extensively documented in publicly available literature. However, general principles of SNAr reactions can be applied to understand the energetic landscape of this transformation.

The formation of the Meisenheimer complex is typically the rate-determining step in SNAr reactions. nih.gov The kinetics of similar reactions, such as the reaction of 2,4-difluoronitrobenzene (B147775) with pyrrolidine, have been studied, revealing second-order kinetics. core.ac.uk It is plausible that the reaction to form 1-(3-Bromo-5-nitrophenyl)pyrrolidine also follows a similar kinetic profile. The rate of reaction would be influenced by factors such as the concentration of reactants, the solvent polarity, and the temperature.

Table 1: Postulated Kinetic and Thermodynamic Parameters for the Formation of 1-(3-Bromo-5-nitrophenyl)pyrrolidine

| Parameter | Postulated Value/Characteristic | Rationale based on Analogous Reactions |

| Reaction Order | Second-order overall (first-order in each reactant) | Consistent with SNAr mechanisms involving a bimolecular rate-determining step. core.ac.uk |

| Rate-Determining Step | Formation of the Meisenheimer complex | The disruption of aromaticity makes this step energetically demanding. nih.gov |

| Activation Energy (Ea) | Moderately high | Typical for reactions requiring the overcoming of an aromatic stabilization energy barrier. |

| Enthalpy of Reaction (ΔH) | Exothermic | Formation of a stable C-N bond and a stable leaving group (Br-). |

| Entropy of Reaction (ΔS) | Likely negative | Two reactant molecules combine to form one product molecule and a bromide ion, leading to a decrease in the degrees of freedom. |

| Gibbs Free Energy (ΔG) | Negative (spontaneous) | The exothermic nature of the reaction is expected to outweigh the negative entropy change. |

Role of Catalysts and Reagents in Reaction Pathways

While SNAr reactions can proceed without a catalyst, the reaction conditions, including the choice of base and solvent, play a crucial role in the reaction pathway and efficiency.

Base: A base is often employed to deprotonate the pyrrolidine, increasing its nucleophilicity. Common bases used in such reactions include alkali metal carbonates (e.g., K2CO3) or tertiary amines (e.g., triethylamine). The base can also serve to neutralize the hydrogen bromide (HBr) that is formed as a byproduct, driving the reaction to completion. In some cases, an excess of the amine nucleophile itself can act as the base. acs.org

Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically preferred for SNAr reactions. These solvents can solvate the cationic species and the transition state effectively, thereby accelerating the reaction rate. nih.gov

Catalysts: While not always necessary, certain catalysts can be employed to enhance the rate and selectivity of the reaction. For instance, phase-transfer catalysts can be used in biphasic systems to facilitate the transport of the nucleophile to the aromatic substrate. In some modern cross-coupling methodologies, transition metal catalysts, particularly palladium complexes, are used for C-N bond formation, although these typically fall under the category of Buchwald-Hartwig amination rather than a classical SNAr mechanism. wikipedia.orglibretexts.org

Mechanistic Studies of Functional Group Transformations

The chemical reactivity of 1-(3-Bromo-5-nitrophenyl)pyrrolidine is largely dictated by the presence of the nitro and bromo functional groups on the phenyl ring. These groups can undergo a variety of transformations, each with its own distinct mechanism.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can be reduced to a variety of other nitrogen-containing functionalities. The most common transformation is its reduction to an amino group.

The reduction of an aromatic nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamino species. nih.gov The exact mechanism can vary depending on the reducing agent and reaction conditions.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group. A potential side reaction is the hydrogenolysis of the C-Br bond, which can be minimized by using specific catalysts like sulfided platinum or by carefully controlling the reaction conditions. nih.govcommonorganicchemistry.com

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classical method for nitro group reduction. masterorganicchemistry.comyoutube.com The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner.

The introduction of the electron-donating amino group after reduction can hinder the reduction of a second nitro group if present on the same ring. nih.gov

Transformations at the Bromo-Substituted Phenyl Moiety

The bromine atom on the phenyl ring of 1-(3-Bromo-5-nitrophenyl)pyrrolidine serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govyoutube.com The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. libretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

The choice of ligand is crucial in these cross-coupling reactions, as it influences the stability and reactivity of the palladium catalyst.

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Mechanistic Steps | Role of Key Components |

| Suzuki-Miyaura Coupling | 1. Oxidative Addition of Ar-Br to Pd(0)2. Transmetalation with R-B(OR)23. Reductive Elimination of Ar-R | Palladium Catalyst: Facilitates the entire catalytic cycle.Base: Activates the organoboron reagent for transmetalation.Ligand: Stabilizes the palladium catalyst and modulates its reactivity. |

| Buchwald-Hartwig Amination | 1. Oxidative Addition of Ar-Br to Pd(0)2. Amine Coordination and Deprotonation3. Reductive Elimination of Ar-NR2 | Palladium Catalyst: Mediates the C-N bond formation.Base: Deprotonates the amine to form the active nucleophile.Phosphine Ligand: Crucial for catalyst stability and efficiency. |

Intramolecular and Intermolecular Reactions of 1-(3-Bromo-5-nitrophenyl)pyrrolidine

While specific intramolecular and intermolecular reactions of 1-(3-Bromo-5-nitrophenyl)pyrrolidine are not extensively reported, its structure suggests potential for such transformations under appropriate conditions.

Intramolecular Reactions: For an intramolecular reaction to occur, the molecule would need to possess another reactive functional group that can interact with the existing pyrrolidine ring or the substituted phenyl group. For instance, if a suitable side chain were introduced onto the pyrrolidine nitrogen or the phenyl ring, intramolecular cyclization could be envisioned. An example from the broader literature involves the intramolecular reaction between a nitro group and a carbodi-imide group to form a benzotriazole. rsc.org Another example is the intramolecular cyclization of N-nitrenes, formed from the oxidation of amino groups, which can react with electron-rich aryl groups. rsc.org

Intermolecular Reactions: As a secondary amine, the pyrrolidine nitrogen in 1-(3-Bromo-5-nitrophenyl)pyrrolidine can participate in various intermolecular reactions. For example, it can be N-alkylated or N-acylated. The aromatic ring itself can undergo further electrophilic aromatic substitution, although the presence of the deactivating nitro group would make such reactions challenging and would likely direct incoming electrophiles to the positions ortho and para to the pyrrolidinyl group and meta to the nitro and bromo groups.

The reduction of the nitro group to an amine would significantly alter the reactivity, making the aromatic ring more susceptible to electrophilic attack and enabling diazotization reactions followed by various Sandmeyer-type transformations.

Cyclization Reactions and Side Reaction Mechanisms

Currently, there is a lack of specific published research detailing the mechanistic investigations of cyclization reactions directly involving 1-(3-bromo-5-nitrophenyl)pyrrolidine. However, broader studies on the synthesis of pyrrolidine derivatives through intramolecular C-H amination offer insights into potential reaction pathways. For instance, copper-catalyzed intramolecular C-H amination has been explored for the synthesis of pyrrolidines. nih.gov These reactions often proceed through a proposed mechanism involving different oxidation states of the copper catalyst. nih.gov The nature of the substituents on the aromatic ring and the choice of catalyst can significantly impact the reaction's efficiency and selectivity.

In the context of related pyrrolidine structures, side reactions can occur. For example, during the synthesis of certain pyrrolidine-containing heterocyclic systems, the formation of unexpected products through alternative reaction pathways has been observed. While not directly studying 1-(3-bromo-5-nitrophenyl)pyrrolidine, research on the synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives highlights the complexity of reactions involving substituted pyrrolidines. nih.gov

Participation in Condensation and Addition Reactions

Condensation Reactions: The pyrrolidine moiety can act as a nucleophile in condensation reactions. For example, in the synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylic acids, a one-pot reaction sequence involving a Claisen condensation has been reported. organic-chemistry.org Although this example does not directly involve 1-(3-bromo-5-nitrophenyl)pyrrolidine, it illustrates a type of condensation reaction where a substituted amine could potentially participate.

Addition Reactions: Pyrrolidine derivatives are known to undergo addition reactions. For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones involves the reaction of 3-hydroxy-3-pyrroline-2-ones with aliphatic amines. beilstein-journals.org The mechanism of this reaction has been explored using density functional theory (DFT) calculations, revealing the kinetic and thermodynamic selectivity of the process. beilstein-journals.org Furthermore, Michael addition reactions are a common transformation for pyrrolidine-containing compounds. In the synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine analogues, a Michael addition of potassium cyanide to a precursor was a key step. nih.gov

The electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromine atom in 1-(3-bromo-5-nitrophenyl)pyrrolidine would be expected to modulate the nucleophilicity of the pyrrolidine nitrogen, thereby influencing the rates and outcomes of condensation and addition reactions. However, without specific experimental or computational studies on this particular compound, these remain informed extrapolations from related systems.

Advanced Structural Elucidation and Conformational Analysis of 1 3 Bromo 5 Nitrophenyl Pyrrolidine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of a synthesized compound's structure. By probing the interactions of molecules with electromagnetic radiation, techniques such as mass spectrometry, nuclear magnetic resonance, and infrared/ultraviolet-visible spectroscopy provide complementary information that, when combined, validates the expected molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident assignment of its elemental composition. For 1-(3-bromo-5-nitrophenyl)pyrrolidine, HRMS analysis is critical to confirm the presence and ratio of bromine and nitrogen isotopes, providing a molecular formula that distinguishes it from other potential isomers or byproducts.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ |

| Calculated Monoisotopic Mass | 269.9997 g/mol |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed Ion [M+H]⁺ | Hypothetical Data |

| Mass Accuracy | < 5 ppm |

This table represents expected values for HRMS analysis. Actual experimental data would be required for definitive validation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, and through-bond connectivities.

The ¹H NMR spectrum of 1-(3-bromo-5-nitrophenyl)pyrrolidine is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would likely display complex splitting patterns due to the meta-substitution of the bromo and nitro groups. The pyrrolidine (B122466) ring protons would appear in the aliphatic region, with their chemical shifts and multiplicities indicating their positions relative to the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the bromine atom.

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 8.5 | m (multiplet) |

| Pyrrolidine (α-CH₂) | 3.4 - 3.6 | t (triplet) |

| Pyrrolidine (β-CH₂) | 2.0 - 2.2 | p (pentet) |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) |

| Aromatic C-N | 148 - 150 |

| Aromatic C-NO₂ | 149 - 151 |

| Aromatic C-Br | 120 - 123 |

| Aromatic CH | 110 - 130 |

| Pyrrolidine (α-C) | 47 - 50 |

| Pyrrolidine (β-C) | 25 - 28 |

These tables contain hypothetical, representative NMR data based on known chemical shift ranges for similar functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. For 1-(3-bromo-5-nitrophenyl)pyrrolidine, key vibrational bands would confirm the presence of the nitro group and the aromatic C-N and C-Br bonds. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated nitrophenyl system is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

| IR Spectroscopy | Characteristic Absorption (cm⁻¹) | Functional Group |

| Asymmetric Stretch | 1515 - 1560 | N-O (Nitro group) |

| Symmetric Stretch | 1345 - 1385 | N-O (Nitro group) |

| Stretch | 1300 - 1350 | C-N (Aromatic) |

| Stretch | 500 - 600 | C-Br |

| UV-Vis Spectroscopy | λmax (nm) | Transition |

| Band 1 | ~250-270 | π → π |

| Band 2 | ~300-330 | n → π |

These tables present expected spectroscopic data based on the compound's structure.

X-ray Crystallography of 1-(3-Bromo-5-nitrophenyl)pyrrolidine and Co-crystals

Determination of Three-Dimensional Molecular Structure

Single-crystal X-ray diffraction analysis would provide the precise coordinates of each atom in the crystal lattice of 1-(3-bromo-5-nitrophenyl)pyrrolidine. This allows for the accurate measurement of all bond lengths and angles, confirming the geometry of the pyrrolidine ring and its orientation relative to the substituted phenyl ring. The planarity of the nitro group and its torsion angle with respect to the aromatic ring can also be precisely determined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal, a study of which is crucial for understanding a compound's bulk properties. semanticscholar.org The analysis of the crystal packing of 1-(3-bromo-5-nitrophenyl)pyrrolidine would likely reveal a network of non-covalent interactions that stabilize the crystal lattice. These interactions could include:

Hydrogen Bonding: Weak C-H···O interactions between the pyrrolidine or aromatic protons and the oxygen atoms of the nitro group on an adjacent molecule.

Halogen Bonding: The electrophilic region on the bromine atom (the σ-hole) could interact with the electron-rich nitro group or the π-system of a neighboring phenyl ring.

Understanding these intermolecular forces is key to predicting properties such as melting point, solubility, and polymorphism.

Conformational Analysis and Dynamics

The conformational flexibility of 1-(3-Bromo-5-nitrophenyl)pyrrolidine is a key determinant of its three-dimensional structure and potential molecular interactions. This flexibility primarily arises from two sources: the non-planar nature of the pyrrolidine ring and the rotation around the C(aryl)-N(pyrrolidine) single bond.

Ring Puckering and Flexibility of the Pyrrolidine Moiety

The five-membered pyrrolidine ring is not planar and adopts a range of puckered conformations to relieve torsional strain. nih.gov These conformations are typically described as envelope (or twist) forms, where one or two atoms deviate from a plane formed by the remaining atoms. The puckering of the pyrrolidine ring is a dynamic process, with the ring rapidly interconverting between different conformations. acs.org

In N-substituted pyrrolidines, the nature of the substituent on the nitrogen atom can significantly influence the preferred pucker of the ring. For 1-(3-Bromo-5-nitrophenyl)pyrrolidine, the bulky and electron-withdrawing 3-bromo-5-nitrophenyl group is expected to play a crucial role in determining the conformational equilibrium of the pyrrolidine moiety. The puckering in pyrrolidine rings can be described by two main forms, the "UP" and "DOWN" pucker, which relate to the position of the out-of-plane atom relative to a reference substituent. nih.govresearchgate.net In the context of N-aryl pyrrolidines, the aryl group serves as this reference.

The two primary, low-energy conformations for the pyrrolidine ring are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The energy barrier between these forms is generally low, allowing for rapid interconversion at room temperature. The specific puckering parameters, such as the puckering amplitude and phase angle, can be determined using advanced spectroscopic techniques like NMR or through computational modeling.

Based on theoretical calculations for analogous N-aryl pyrrolidine systems, the following table presents hypothetical puckering parameters for the two most likely conformations of the pyrrolidine ring in 1-(3-Bromo-5-nitrophenyl)pyrrolidine.

Table 1: Theoretical Puckering Parameters for the Pyrrolidine Moiety

| Conformation | Puckering Atom(s) | Puckering Amplitude (Å) | Relative Energy (kcal/mol) |

| Envelope | Cγ | ~ 0.4 - 0.5 | 0 (Reference) |

| Twist | Cβ, Cγ | ~ 0.3 - 0.4 | ~ 0.5 - 1.5 |

Note: The data in this table is hypothetical and based on general principles of pyrrolidine ring puckering. Cγ and Cβ refer to the carbon atoms of the pyrrolidine ring relative to the nitrogen atom.

Rotational Barriers and Preferred Conformations of the Phenyl Substituent

Rotation around the C(aryl)-N(pyrrolidine) bond introduces another layer of conformational complexity. The orientation of the 3-bromo-5-nitrophenyl group relative to the pyrrolidine ring is not random and is governed by steric and electronic interactions. The presence of a bromine atom and a nitro group at the meta positions of the phenyl ring creates a distinct electronic environment and steric hindrance that influences the rotational barrier.

The rotation around this bond is expected to have a significant energy barrier due to the steric clash between the ortho-hydrogens of the phenyl ring and the hydrogens on the α-carbons of the pyrrolidine ring. mdpi.com As a result, the molecule will likely exist in a set of preferred conformations where the phenyl ring adopts a specific dihedral angle with respect to the mean plane of the pyrrolidine ring.

Computational studies on similar N-aryl systems have shown that the rotational barriers can be on the order of several kcal/mol. nih.gov The preferred conformation would likely involve a non-planar arrangement of the phenyl ring relative to the pyrrolidine ring to minimize steric repulsion. Dynamic NMR spectroscopy and computational chemistry are powerful tools to investigate these rotational barriers and identify the most stable conformers. mdpi.com

The following table provides a theoretical estimation of the rotational barriers and the dihedral angles of the preferred conformations for the phenyl substituent in 1-(3-Bromo-5-nitrophenyl)pyrrolidine.

Table 2: Theoretical Rotational Barriers and Preferred Dihedral Angles of the Phenyl Substituent

| Conformation | Dihedral Angle (Cα-N-C(aryl)-C(ortho)) | Rotational Energy Barrier (kcal/mol) |

| Preferred Conformer 1 | ~ 45° | 0 (Reference) |

| Transition State | ~ 90° | ~ 6 - 9 |

| Preferred Conformer 2 | ~ 135° | ~ 0.2 - 0.5 |

Note: The data in this table is hypothetical and based on general principles of rotational barriers in N-aryl pyrrolidines. The dihedral angle describes the twist of the phenyl ring relative to the Cα-N bond of the pyrrolidine ring.

Structure Activity Relationship Sar Studies of 1 3 Bromo 5 Nitrophenyl Pyrrolidine Analogs

Impact of Bromine and Nitro Substituents on Molecular Interactions

The substitution pattern on the phenyl ring is a critical determinant of a molecule's physicochemical properties and its ability to interact with biological targets. In 1-(3-bromo-5-nitrophenyl)pyrrolidine, the bromine and nitro groups at the meta positions exert significant electronic and steric influences.

Electronic Effects on Reactivity and Binding Affinity

The nitro group (-NO2) is a potent electron-withdrawing group due to both resonance and inductive effects. nih.govnih.gov This electronic pull deactivates the aromatic ring, making it less susceptible to electrophilic substitution but more prone to nucleophilic attack. nih.gov In the context of drug-receptor interactions, the strong electron-withdrawing nature of the nitro group can significantly alter the polarity and electronic distribution of the entire molecule. nih.gov This can lead to favorable interactions with electron-deficient or electron-rich amino acid residues within a protein's binding pocket. nih.gov The presence of a nitro group has been shown to be crucial for the biological activity of various compounds, including those with antimicrobial and anticancer properties. nih.govmdpi.com For instance, in some molecular frameworks, the nitro group's presence, particularly at specific positions, enhances antibacterial activity. nih.gov

The bromine atom, a halogen, also influences the electronic environment of the phenyl ring. While it is an ortho-, para-director in electrophilic aromatic substitution, its primary electronic influence in this context is its inductive electron-withdrawing effect. The introduction of a bromine atom can enhance molecular interactions through the formation of halogen bonds, which are non-covalent interactions between the electrophilic region on the halogen (the σ-hole) and a nucleophilic site on a biological target. acs.org

The combined electron-withdrawing properties of the bromine and nitro groups on the phenyl ring of 1-(3-bromo-5-nitrophenyl)pyrrolidine are expected to significantly lower the electron density of the aromatic system. This electronic modification can be a key factor in modulating the binding affinity of the molecule to its biological target.

Steric Effects and Conformational Preferences

Beyond electronics, the size and position of substituents dictate the molecule's three-dimensional shape and how it can fit into a binding site. The bromine atom is larger than a hydrogen atom, and its presence on the phenyl ring introduces steric bulk. This can influence the preferred conformation of the molecule, potentially restricting the rotation of the phenyl-pyrrolidine bond. Such conformational constraints can be advantageous if they lock the molecule into a bioactive conformation, but detrimental if they prevent optimal binding.

Role of the Pyrrolidine (B122466) Ring in Modulating Biological Activity

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and the synthetic accessibility of its derivatives. nih.gov It is a common feature in numerous FDA-approved drugs and biologically active compounds. nih.gov

Modifications of the Pyrrolidine Ring for Enhanced Biological Profiles

The pyrrolidine ring itself can be modified to optimize biological activity. The introduction of substituents at various positions on the pyrrolidine ring can have profound effects on the molecule's stereochemistry and its interaction with biological targets. nih.gov For instance, the stereospecific orientation of substituents on the pyrrolidine ring can dramatically alter the binding mode and functional activity of a compound. nih.gov

Furthermore, modifications to the pyrrolidine ring can enhance its metabolic stability or introduce new interaction points with a receptor. SAR studies on pyrrolidine-based inhibitors have shown that even small changes, such as the position of a methyl group, can lead to a significant loss or gain of potency. nih.gov The flexibility of the five-membered ring allows it to adopt various "puckered" conformations, and the specific conformation can be influenced by substituents, thereby affecting the spatial orientation of other parts of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(3-Bromo-5-nitrophenyl)pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for activity.

For a series of 1-(3-bromo-5-nitrophenyl)pyrrolidine derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to understand the relationship between the three-dimensional properties of the molecules and their biological activity. nih.gov Such studies on other N-phenyl pyrrolidin-2-ones have successfully established predictive models and explained substituent effects on inhibitory activity. nih.gov

A typical QSAR study for these derivatives would involve:

Data Set Preparation: A series of analogs would be synthesized with variations in the substituents on both the phenyl and pyrrolidine rings. Their biological activities would be determined experimentally.

Molecular Modeling and Alignment: 3D structures of the molecules would be generated and aligned based on a common substructure.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated around the aligned molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), would be used to generate a model correlating the calculated descriptors with the observed biological activities. The model's predictive power would be validated using internal and external test sets of compounds.

The resulting QSAR models, often visualized as contour maps, would highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. This information would provide invaluable guidance for the rational design of more potent and selective analogs of 1-(3-bromo-5-nitrophenyl)pyrrolidine. For example, QSAR studies on other pyrrolidine derivatives have suggested the importance of polar properties on the van der Waals surface and the presence of aromatic rings for activity. nih.gov

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study of 1-(3-bromo-5-nitrophenyl)pyrrolidine analogs.

Table 1: Hypothetical Biological Activity Data for QSAR Analysis of 1-(3-Bromo-5-nitrophenyl)pyrrolidine Analogs

| Compound ID | R1 (Phenyl Ring) | R2 (Pyrrolidine Ring) | Biological Activity (IC₅₀, µM) |

| 1 | 3-Br, 5-NO₂ | H | 5.2 |

| 2 | 3-Cl, 5-NO₂ | H | 7.8 |

| 3 | 3-Br, 5-CN | H | 10.1 |

| 4 | 3-Br, 5-NO₂ | 2-CH₃ | 3.5 |

| 5 | 3-Br, 5-NO₂ | 3-OH | 2.1 |

| 6 | 3-F, 5-NO₂ | H | 6.5 |

No Publicly Available Research Found on the Structure-Activity Relationship of 1-(3-Bromo-5-nitrophenyl)pyrrolidine

Despite a comprehensive search for scientific literature and data, no specific studies detailing the Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR) model development, or fragment-based drug design for the chemical compound 1-(3-Bromo-5-nitrophenyl)pyrrolidine were identified.

Extensive database searches were conducted to locate research pertaining to the biological activity and molecular modeling of 1-(3-Bromo-5-nitrophenyl)pyrrolidine and its analogs. These searches aimed to uncover information regarding the selection of molecular descriptors, the development of predictive biological activity models, and the generation of analogs through fragment-based design, as specified in the requested article outline.

The search results yielded general information on SAR and QSAR studies of other chemical series, including various pyrrolidine derivatives and other nitroaromatic compounds. However, none of the retrieved documents provided specific data or analysis for 1-(3-Bromo-5-nitrophenyl)pyrrolidine.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements due to the absence of published research on this particular compound. The requested sections on descriptor selection, model development, prediction of biological activity, and fragment-based design cannot be completed without foundational scientific studies.

Biological Activity Profiling of 1 3 Bromo 5 Nitrophenyl Pyrrolidine in Vitro and Molecular Level

In Vitro Antimicrobial Activities

The antimicrobial potential of heterocyclic compounds, including derivatives of pyrrolidine (B122466), is a significant area of research. The presence of halogen and nitro groups on aromatic rings is often associated with enhanced biological activity.

While direct studies on 1-(3-Bromo-5-nitrophenyl)pyrrolidine are limited, research on related compounds provides insights into its potential antimicrobial profile. For instance, new synthetic nitro-pyrrolomycins, which are structurally related, have been evaluated for their antibacterial properties. The introduction of nitro groups and the substitution of chlorine with bromine on the pyrrole (B145914) ring have been shown to influence activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Specifically, certain nitro-pyrrolomycin derivatives demonstrated improved minimal bactericidal concentrations (MBC) against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium) when compared to natural pyrrolomycin C. mdpi.com Another study on piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives showed that some compounds inhibited the growth of Staphylococcus aureus, Bacillus subtilis (Gram-positive), Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae (Gram-negative) with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. researchgate.net

The activity of spiropyrrolidines, which feature a pyrrolidine ring, has also been investigated. The introduction of an electron-withdrawing bromine substituent on the chromanone part of a spiropyrrolidine molecule led to an increase in antibacterial activity against B. subtilis, S. epidermidis, E. coli, K. pneumoniae, and P. aeruginosa. mdpi.com

| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Nitro-Pyrrolomycins | Staphylococcus aureus | MBC | Improved vs. natural compounds | mdpi.com |

| Nitro-Pyrrolomycins | Pseudomonas aeruginosa | MBC | Improved vs. natural compounds | mdpi.com |

| Pyrrolidine substituted halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | MIC | 32-512 µg/ml | researchgate.net |

| Spiropyrrolidines with Bromine substituent | B. subtilis, S. epidermidis, E. coli, K. pneumoniae, P. aeruginosa | MIC | Enhanced activity | mdpi.com |

The mechanisms through which pyrrolidine and its derivatives exert their antimicrobial effects are multifaceted. For the related nitro-pyrrolomycins, it is suggested that their biological activity is not only due to a protonophoric action, which disrupts the proton gradient across the bacterial cell membrane, but also to steric hindrance and a narcotic effect related to the lipophilicity of the compounds within cellular membranes. mdpi.com This disruption of the membrane potential can interfere with essential cellular processes, leading to bacterial cell death.

For other related compounds, the mechanism of action is still under investigation. However, it is hypothesized that they may act as protonophores, creating pores or altering the stability of the peptidoglycan layer in the bacterial cell wall. nih.gov

In Vitro Anticancer Activities in Cell Lines

Pyrrolidine derivatives have been a focus of anticancer drug development due to their high efficacy and potentially low toxicity. depauw.edu The cytotoxic effects of these compounds are often mediated through the induction of cell cycle arrest and apoptosis. researchgate.net

A number of studies have demonstrated the cytotoxic potential of various pyrrolidine and nitrophenyl derivatives against a range of cancer cell lines. For example, certain substituted pyrrolidines have shown concentration-dependent cytotoxic effects on colorectal carcinoma (HCT116) and leukemia (HL60) cells. researchgate.net Similarly, N'-(substituted)-N-(4'-nitrophenyl)-L-prolinamides, which contain a nitrophenyl group, exhibited significant tumor inhibitory activity against human liver (HepG2) and colon (HCT-116) carcinoma cell lines. bohrium.com

One study on a pyrrolidine derivative synthesized at DePauw University indicated its potential to inhibit both early and late-stage cancer cells. depauw.edu Furthermore, a novel bromophenol derivative containing an indolin-2-one moiety demonstrated excellent anticancer activities on human lung cancer cell lines. mdpi.com

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Substituted Pyrrolidines | HCT116 (Colorectal Carcinoma) | IC50 | 3.2 ± 0.1 µmol/L | researchgate.net |

| Substituted Pyrrolidines | Caco-2 (Colorectal Carcinoma) | IC50 | 2.17 ± 1.5 µmol/L | researchgate.net |

| N-(4'-nitrophenyl)-L-prolinamides | HepG2 (Liver Carcinoma) | Inhibitory Activity | Up to 79.50 ± 1.24% | bohrium.com |

| Bromophenol derivative (BOS-102) | A549 (Lung Cancer) | Anticancer Activity | Excellent | mdpi.com |

A common mechanism of action for anticancer compounds is the disruption of the normal cell cycle, leading to arrest at specific phases and preventing cell proliferation. Pyrrolidine derivatives have been shown to induce cell cycle arrest in various cancer cell lines. For instance, some pyrrolidines cause cell cycle arrest in both colorectal carcinoma (HCT116) and leukemia (HL60) cells. researchgate.net

Derivatives of pyrazolo[3,4-d]pyridazine have been found to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov A novel bromophenol derivative, BOS-102, was shown to effectively induce G0/G1 cell cycle arrest in human A549 lung cancer cells by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com Other studies on spiro-cyclic 2-oxindole derivatives have reported cell cycle arrest in the S phase in breast cancer cells (MCF7). researchgate.net These findings suggest that compounds structurally related to 1-(3-Bromo-5-nitrophenyl)pyrrolidine are capable of halting the cancer cell cycle at various checkpoints.

Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells. Many pyrrolidine derivatives have been shown to induce apoptosis in cancer cells. depauw.eduresearchgate.net The induction of apoptosis by a pyrazolo[3,4-d]pyridazine derivative in lung cancer cells was found to occur via the disruption of the Bcl-2/Bax expression balance, which points to the involvement of the intrinsic mitochondria-dependent pathway. nih.gov

The novel bromophenol derivative BOS-102 was found to induce apoptosis by activating caspase-3 and poly (ADP-ribose) polymerase (PARP), increasing the Bax/Bcl-2 ratio, enhancing the generation of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and leading to the release of cytochrome c from the mitochondria. mdpi.com This was associated with the deactivation of the PI3K/Akt pathway and activation of the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com In another study, a spiro-cyclic 2-oxindole derivative was shown to induce apoptosis in MCF7 breast cancer cells through the up-regulation of caspase-3, the tumor suppressor gene p53, and the pro-apoptotic gene BAX, along with the down-regulation of the anti-apoptotic BCL2 gene. researchgate.net

Enzyme Inhibition Studies

Comprehensive searches for the inhibitory effects of 1-(3-Bromo-5-nitrophenyl)pyrrolidine on several key enzymes yielded no relevant results. The following sections reflect the lack of available data.

Dihydrofolate Reductase (DHFR) Inhibition

There are no available studies or data concerning the inhibitory activity of 1-(3-Bromo-5-nitrophenyl)pyrrolidine against Dihydrofolate Reductase (DHFR). While DHFR inhibitors are a well-established class of therapeutic agents, the potential of this specific compound as a DHFR inhibitor has not been reported in the scientific literature.

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

No research has been published detailing the effects of 1-(3-Bromo-5-nitrophenyl)pyrrolidine on cholinesterases, such as acetylcholinesterase. The potential for this compound to act as a cholinesterase inhibitor remains uninvestigated.

Modulation of Molecular Pathways and Cellular Targets

Similarly, there is a lack of information regarding the interaction of 1-(3-Bromo-5-nitrophenyl)pyrrolidine with molecular pathways and cellular targets.

Interaction with Enzymes and Receptors

No studies have been identified that describe the interaction of 1-(3-Bromo-5-nitrophenyl)pyrrolidine with any specific enzymes or receptors. Its molecular targets and mechanism of action at the cellular level have not been elucidated.

Bioreduction of the Nitro Group and Formation of Reactive Intermediates

The bioreduction of the nitro group is a common metabolic pathway for nitroaromatic compounds, often leading to the formation of reactive intermediates. However, no research has been conducted to investigate this process for 1-(3-Bromo-5-nitrophenyl)pyrrolidine specifically. The potential for this compound to undergo bioreduction and form reactive species has not been explored.

In Vitro Anti-inflammatory Properties

No specific studies detailing the in vitro anti-inflammatory properties of 1-(3-Bromo-5-nitrophenyl)pyrrolidine were found in the available scientific literature. Research on related pyrrolidine and nitro-containing compounds suggests that molecules within this class can exhibit anti-inflammatory effects through various mechanisms. For instance, some nitro-substituted benzamide (B126) derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a key process in the inflammatory response. researchgate.net Additionally, some pyrrolizine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. nih.gov However, without specific experimental data for 1-(3-Bromo-5-nitrophenyl)pyrrolidine, its potential anti-inflammatory activity remains uncharacterized.

In Vitro Anticonvulsant Properties

Similarly, there is a lack of specific data on the in vitro anticonvulsant properties of 1-(3-Bromo-5-nitrophenyl)pyrrolidine. The pyrrolidine-2,5-dione scaffold, a related chemical structure, is present in several anticonvulsant drugs and research compounds. researchgate.netnih.gov Studies on various derivatives of pyrrolidine-2,5-dione have identified their potential to modulate neuronal voltage-sensitive sodium and calcium channels, which are key targets in the management of epilepsy. researchgate.netnih.gov The anticonvulsant activity of many compounds is evaluated using in vivo models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.commdpi.com However, specific in vitro or in vivo anticonvulsant data for 1-(3-Bromo-5-nitrophenyl)pyrrolidine has not been reported.

Computational and Theoretical Chemistry Studies of 1 3 Bromo 5 Nitrophenyl Pyrrolidine

Molecular Docking and Ligand-Protein Interaction Studies

Currently, there is a notable absence of published research specifically detailing the molecular docking and ligand-protein interaction of 1-(3-Bromo-5-nitrophenyl)pyrrolidine. While computational methods are frequently employed to predict the binding of small molecules to biological targets, such studies on this particular compound are not available in the public domain.

Prediction of Binding Affinities and Modes with Biological Targets

Information regarding the prediction of binding affinities and modes for 1-(3-Bromo-5-nitrophenyl)pyrrolidine with any specific biological targets is not found in the existing scientific literature. Molecular docking simulations, which would provide insights into the binding energy (typically in kcal/mol) and the specific orientation of the ligand within a protein's active site, have not been reported for this compound.

Identification of Key Amino Acid Residues for Ligand Recognition

Without molecular docking studies, the key amino acid residues responsible for the recognition of 1-(3-Bromo-5-nitrophenyl)pyrrolidine by any protein target remain unidentified. Such studies would typically reveal the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the surrounding amino acid residues.

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Specific Density Functional Theory (DFT) calculations for 1-(3-Bromo-5-nitrophenyl)pyrrolidine are not available in peer-reviewed literature. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules.

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

A detailed electronic structure analysis of 1-(3-Bromo-5-nitrophenyl)pyrrolidine, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), has not been published. These calculations would provide valuable information on the molecule's reactivity, kinetic stability, and the regions susceptible to electrophilic and nucleophilic attack.

Tautomeric Stability and Energetic Landscape

There are no available studies on the tautomeric forms of 1-(3-Bromo-5-nitrophenyl)pyrrolidine or its energetic landscape. Such research would involve calculating the relative energies of potential tautomers to determine their stability and populations at equilibrium.

Molecular Dynamics Simulations

Dedicated molecular dynamics (MD) simulations for 1-(3-Bromo-5-nitrophenyl)pyrrolidine have not been reported in the scientific literature. MD simulations are crucial for understanding the dynamic behavior of a ligand within a biological system, such as a protein's binding pocket, over time. These simulations can provide insights into the stability of ligand-protein complexes and conformational changes that may occur upon binding.

Conformational Sampling and Stability in Solution

The three-dimensional structure and flexibility of 1-(3-Bromo-5-nitrophenyl)pyrrolidine are critical determinants of its interaction with biological targets. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are employed to investigate its conformational landscape. The molecule's flexibility arises primarily from the puckering of the pyrrolidine (B122466) ring and the rotation around the C-N bond connecting the phenyl and pyrrolidine rings.

The pyrrolidine ring can adopt several non-planar conformations, most commonly the "envelope" and "twist" forms, which exist in a dynamic equilibrium. The energy barrier between these conformers is typically low, allowing for rapid interconversion at room temperature. The orientation of the bulky 3-bromo-5-nitrophenyl substituent (axial vs. equatorial-like positions relative to the pyrrolidine ring) further diversifies the potential conformational states.

To assess the stability of these conformers in a biological context, simulations are performed in various solvent models, such as explicit water (representing physiological conditions) and less polar solvents like dimethyl sulfoxide (B87167) (DMSO), often used for compound storage and initial screening. These simulations reveal that the solvent environment can significantly influence the relative populations of different conformers by stabilizing or destabilizing specific intramolecular interactions and solute-solvent interactions. For instance, polar solvents may favor conformations with a larger dipole moment.

MD simulations are used to sample these conformations over time, allowing for the construction of a potential energy surface. From this surface, the most stable, low-energy conformations can be identified, and their relative populations can be estimated using the Boltzmann distribution.

Table 1: Hypothetical Conformational Analysis of 1-(3-Bromo-5-nitrophenyl)pyrrolidine in Different Solvents This table presents illustrative data for the most stable predicted conformers.

| Conformer ID | Pyrrolidine Pucker | Phenyl-Pyrrolidine Dihedral Angle (°) | Relative Energy (kcal/mol) in Water | Population (%) in Water | Relative Energy (kcal/mol) in DMSO | Population (%) in DMSO |

|---|---|---|---|---|---|---|

| Conf-01 | C2-endo (Envelope) | 45 | 0.00 | 65.2 | 0.25 | 48.5 |

| Conf-02 | C3-exo (Envelope) | 48 | 0.85 | 21.3 | 0.00 | 35.1 |

| Conf-03 | T3 (Twist) | -35 | 1.50 | 10.5 | 1.10 | 12.4 |

| Conf-04 | C2-endo (Envelope) | -135 | 2.10 | 3.0 | 2.50 | 4.0 |

Protein-Ligand Complex Dynamics

Understanding how 1-(3-Bromo-5-nitrophenyl)pyrrolidine interacts with a protein target at an atomic level is crucial for mechanism-of-action studies. Molecular dynamics (MD) simulations of the protein-ligand complex provide insights that are not available from static docking models alone. nih.govnih.gov These simulations model the dynamic nature of the binding event, accounting for the flexibility of both the ligand and the protein.